Compound Description: This series features an imidazole ring linked to a 3-phenylpropyl moiety with varying substituents at the propyl group's 3-position. Research on these compounds, particularly 1-[(3-aroyloxy-3-phenyl)propyl]-1H-imidazoles and 1-[(3-alkyl/aralkyl/phenyl-3-phenyl)propan-3-ol]-1H-imidazoles, investigated their synthesis and anti-Candida activity. []
Relevance: While structurally distinct from 1-(Diphenylmethyl)-3-phenyl-3-azetidinol, this class shares a common focus on the impact of substituent modifications on biological activity. Both compound sets explore how altering groups attached to a phenylpropyl or diphenylmethyl moiety can influence their pharmaceutical potential, specifically targeting fungal infections in the case of the imidazole derivatives. []
Compound Description: T-817MA is a maleate salt of a substituted azetidinol derivative. Studies highlight its neuroprotective properties, demonstrating its ability to attenuate amyloid-β-induced neurotoxicity and promote neurite outgrowth in rat cultured central nervous system neurons. []
Relevance: T-817MA exhibits a close structural resemblance to 1-(Diphenylmethyl)-3-phenyl-3-azetidinol, sharing the core azetidinol ring system. The key difference lies in the substituents at the nitrogen atom and the 3-position of the azetidine ring. This structural similarity suggests that both compounds might share overlapping pharmacological profiles, especially concerning potential neuroprotective activities. []
Compound Description: JNJ-1661010 is a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. It demonstrates time-dependent inhibition of rat and human recombinant FAAH, attributed to the formation of a covalent bond between its acyl piperazinyl fragment and the enzyme. This compound exhibits significant analgesic properties in various animal models of pain, highlighting its therapeutic potential for pain management. []
Relevance: Although structurally dissimilar to 1-(Diphenylmethyl)-3-phenyl-3-azetidinol, JNJ-1661010 exemplifies the impact of specific structural motifs on enzyme inhibition. This comparison underscores the significance of detailed structure-activity relationship studies in drug discovery. Both compounds belong to a broader class of small molecules with distinct biological targets and pharmacological activities, emphasizing the diversity in chemical space and its potential for therapeutic development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eicosapentaenoyl PAF C-16 can be formed by incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16, as has been demonstrated using neutrophils from monkeys and humans fed a diet enriched in fish oils. Eicosapentaenoyl PAF C-16 can serve as a substrate for PAF C-16 formation by the remodeling pathway. Phophotidylcholine (PC) is a glycerophospholipid and is synthesized by the CDP-choline pathway or Kennedy pathway. It consists of 40-50% of the total phospholipids in mammalian cells and cell organelles. 2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. 2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine has been primarily detected in blood. Within the cell, 2-O-(5, 8, 11, 14, 17-eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine is primarily located in the membrane (predicted from logP) and intracellular membrane.
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone is a member of indazoles. FLT3/ABL/Aurora Kinase Inhibitor KW-2449 is an orally available inhibitor of FMS-related tyrosine kinase 3 (FLT3, STK1, or FLK2), the tyrosine kinase ABL, and aurora kinases, with potential antineoplastic activity. Upon administration, FLT3/ABL/Aurora kinase inhibitor KW-2449 specifically binds to and inhibits both wild-type and mutated forms of FLT3, ABL and aurora kinases, which both interferes with the activation of signal transduction pathways mediated by these kinases and reduces the proliferation of susceptible cancer cells. FLT3 and ABL kinases are upregulated in certain tumor cells and play important roles in tumor cell proliferation and metastasis. Aurora kinases, serine-threonine kinases overexpressed by a wide variety of cancer cell types, play essential roles in mitotic checkpoint control.